molecular formula C11H8N2O4S B12118144 2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate

2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate

Cat. No.: B12118144
M. Wt: 264.26 g/mol
InChI Key: KFVVUUVZTDLANG-YWEYNIOJSA-N
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Description

2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate is a complex organic compound featuring a thiazolidine ring fused with a pyridinium moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 3-aminorhodanine with pyridine-3-carbaldehyde under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently cyclizes to form the thiazolidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridinium moiety, converting it to a pyridine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5Z)-2,4-dioxo-5-(pyridin-1-ium-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetate is unique due to its combination of a pyridinium moiety and a thiazolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H8N2O4S

Molecular Weight

264.26 g/mol

IUPAC Name

2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C11H8N2O4S/c14-9(15)6-13-10(16)8(18-11(13)17)4-7-2-1-3-12-5-7/h1-5H,6H2,(H,14,15)/b8-4-

InChI Key

KFVVUUVZTDLANG-YWEYNIOJSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)O

Canonical SMILES

C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CC(=O)O

solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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